4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline
Description
Properties
Molecular Formula |
C19H20N4O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline |
InChI |
InChI=1S/C19H20N4O/c1-24-18-9-5-4-8-17(18)22-10-12-23(13-11-22)19-15-6-2-3-7-16(15)20-14-21-19/h2-9,14H,10-13H2,1H3 |
InChI Key |
CLBFLRTUMYCASL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Niementowski’s Synthesis
Niementowski’s method remains a cornerstone for quinazoline derivatives. It involves the condensation of anthranilic acid derivatives with formamide or urea under elevated temperatures. For example, 3- or 4-substituted anthranilic acid reacts with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline. This intermediate is critical for subsequent functionalization. Modifications, such as replacing formamide with urea, enable the introduction of nitrogen-rich side chains.
Grimmel, Guinther, and Morgan’s Method
This approach utilizes o-aminobenzoic acids heated with amines in the presence of phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃). The reaction forms 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines. For instance, anthranilic acid derivatives treated with PCl₃ in toluene at 85–95°C for 2–3 hours yield halogenated intermediates, which are pivotal for further substitution.
Optimization and Purification Techniques
Temperature and Solvent Effects
Chiral Resolution
For enantiomerically pure forms, racemic mixtures are crystallized with chiral acids. For example, methyl(S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]quinazoline is resolved using (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid in ethyl acetate at 0–25°C.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
One of the primary applications of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline is as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR plays a critical role in cell proliferation and survival, making it a target for cancer therapies. Studies have shown that compounds with similar structures exhibit potent inhibitory effects on EGFR, leading to reduced tumor growth in various cancer cell lines .
2. Psychiatric Treatments
Due to its interaction with neurotransmitter systems, this compound may also serve as a candidate for treating mood disorders. Research indicates that it can effectively bind to serotonin receptors, suggesting potential applications in antidepressant and antipsychotic therapies .
Synthetic Methods
Several synthetic routes have been developed for producing this compound. A common method involves the reaction of 4-chloro-2-(4-methoxyphenyl)-6,8-diphenylquinazoline with piperazine derivatives under reflux conditions. This method allows for modifications in substituents on both the quinazoline and piperazine rings, enabling the development of analogs with improved biological properties.
Case Study 1: EGFR Inhibition
A study focused on the synthesis and evaluation of quinazoline derivatives revealed that compounds similar to this compound exhibited significant EGFR inhibitory activity. These derivatives were tested against various cancer cell lines, demonstrating IC50 values in the nanomolar range, indicating their potency as anticancer agents .
Case Study 2: Antibacterial Activity
Research into related quinazoline compounds has shown promising antibacterial properties. For instance, derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, revealing moderate to strong inhibition zones compared to standard antibiotics like ampicillin . This suggests that modifications to the quinazoline structure can enhance antibacterial efficacy.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction can lead to effects like smooth muscle relaxation, making it a potential candidate for treating conditions like hypertension .
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
- Receptor Selectivity : The 2-methoxyphenyl group in the target compound is a common feature in serotonin receptor ligands (e.g., ), but its combination with quinazoline may redirect activity toward adrenergic targets .
- Synthetic Accessibility : Piperazine coupling reactions (e.g., chloroalkyl intermediates in and ) are widely used, but yields vary (47–67%) depending on substituents .
- Physicochemical Properties : Bulky groups (e.g., tosyl in ) increase molecular weight and may reduce bioavailability, whereas methoxy groups enhance lipophilicity and membrane permeability .
Biological Activity
4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline is a compound that belongs to the quinazoline family, which has been extensively studied for its diverse biological activities. Quinazolines and their derivatives have been recognized for their pharmacological potential, exhibiting a range of effects including anticancer, antibacterial, anti-inflammatory, and analgesic properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is often influenced by their structural characteristics. The incorporation of various substituents can enhance or diminish their pharmacological effects. For this compound, the methoxy group on the phenyl ring plays a critical role in modulating its activity.
Key Structural Features:
- Quinazoline Core : Provides a stable framework for biological activity.
- Piperazine Linkage : Enhances solubility and bioavailability.
- Methoxy Substituent : Influences receptor binding and activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds containing the quinazoline scaffold have shown significant inhibition against various cancer cell lines, including breast and lung cancer. A study reported that certain quinazoline derivatives exhibited IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .
Antibacterial Activity
Quinazolines have demonstrated antibacterial properties against a range of pathogens. A recent investigation into piperazine-fused quinazoline derivatives revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups like methoxy has been associated with enhanced antibacterial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has also been documented. Compounds with structural modifications similar to this compound have shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. The methoxy group contributes to the selectivity and potency of these compounds as COX inhibitors .
Analgesic Activity
Research indicates that quinazoline derivatives possess analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves modulation of pain pathways through COX inhibition and other analgesic pathways .
Case Studies
- Anticancer Screening : A series of piperazine-linked quinazolines were synthesized and screened for anticancer activity against various cell lines. The results indicated that compounds with specific substitutions exhibited significant cytotoxic effects, with some achieving IC50 values below 10 μM .
- Antibacterial Evaluation : A study evaluated the antibacterial activity of several quinazoline derivatives, including those with methoxy substitutions. Results showed that these compounds effectively inhibited bacterial growth, particularly against Gram-positive bacteria .
Data Table: Biological Activities of Quinazoline Derivatives
Q & A
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
